molecular formula C17H15N3O2S2 B4233903 N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide

N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide

Cat. No. B4233903
M. Wt: 357.5 g/mol
InChI Key: HZKZIGMRFUQXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Mechanism of Action

N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide targets BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK plays a crucial role in the activation and proliferation of B cells, and its inhibition leads to the suppression of B cell function and survival. This ultimately results in the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been shown to effectively inhibit BTK activity in vitro and in vivo. In preclinical studies, it has demonstrated significant antitumor activity in various B cell malignancies. It has also been shown to effectively suppress the immune response in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation is that it may not be effective in all B cell malignancies, and may have limited efficacy in certain patient populations.

Future Directions

Future research on N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide could focus on its potential in combination therapies with other agents, as well as its potential in other B cell malignancies and autoimmune diseases. Further studies could also investigate its mechanism of action and potential biomarkers for patient selection.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various B cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B cell lymphoma. It has also been investigated for its potential in autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-13-7-5-11-18-16(13)19-17(14-8-3-2-4-9-14)20-24(21,22)15-10-6-12-23-15/h2-12H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKZIGMRFUQXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
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N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
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N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
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N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide
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Reactant of Route 6
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N-(3-methyl-2-pyridinyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide

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